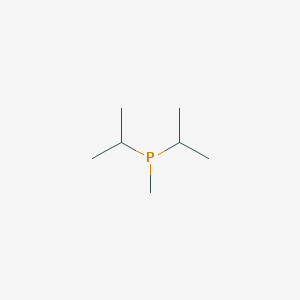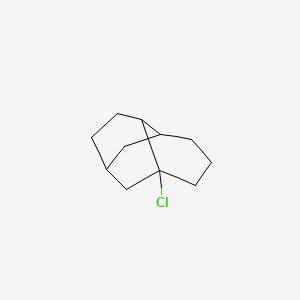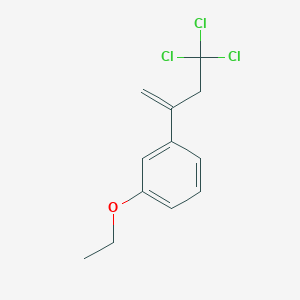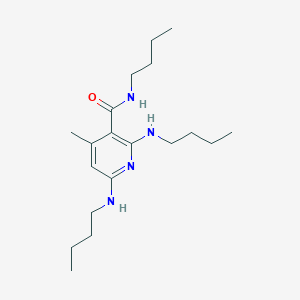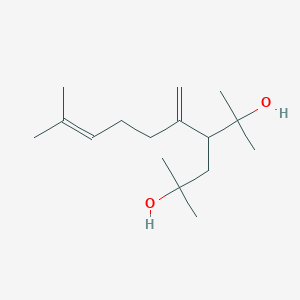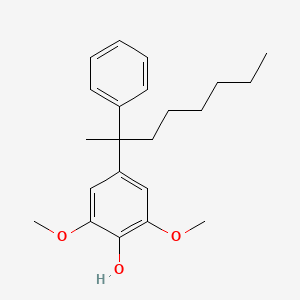
2,6-Dimethoxy-4-(2-phenyloctan-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-(2-phenyloctan-2-YL)phenol is a phenolic compound characterized by the presence of methoxy groups at the 2 and 6 positions and a phenyl-substituted octyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(2-phenyloctan-2-YL)phenol typically involves the alkylation of 2,6-dimethoxyphenol with a suitable alkylating agent. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-(2-phenyloctan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
2,6-Dimethoxy-4-(2-phenyloctan-2-YL)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-(2-phenyloctan-2-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The methoxy groups and the phenyl-substituted octyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenol: Lacks the phenyl-substituted octyl group.
4-Allyl-2,6-dimethoxyphenol: Contains an allyl group instead of the phenyl-substituted octyl group.
2,6-Dimethoxy-4-(2-propenyl)phenol: Contains a propenyl group instead of the phenyl-substituted octyl group.
Uniqueness
2,6-Dimethoxy-4-(2-phenyloctan-2-YL)phenol is unique due to the presence of the phenyl-substituted octyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
60526-72-9 |
|---|---|
Molecular Formula |
C22H30O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2,6-dimethoxy-4-(2-phenyloctan-2-yl)phenol |
InChI |
InChI=1S/C22H30O3/c1-5-6-7-11-14-22(2,17-12-9-8-10-13-17)18-15-19(24-3)21(23)20(16-18)25-4/h8-10,12-13,15-16,23H,5-7,11,14H2,1-4H3 |
InChI Key |
HARJUGBWWFJESO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




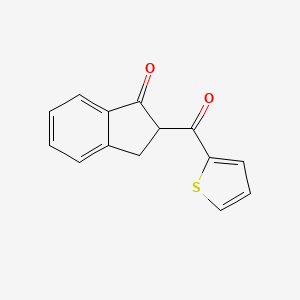
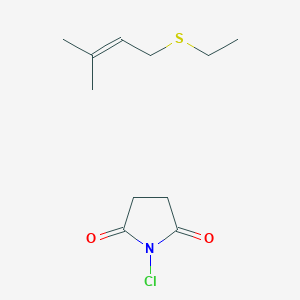
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)
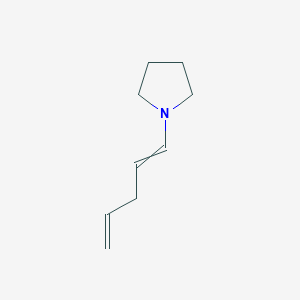
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)
